Lanthanum(III) acetate trihydrate

CAS No.: 25721-92-0

Cat. No.: VC4381451

Molecular Formula: C2H6LaO3

Molecular Weight: 216.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25721-92-0 |

|---|---|

| Molecular Formula | C2H6LaO3 |

| Molecular Weight | 216.97 g/mol |

| IUPAC Name | acetic acid;lanthanum;hydrate |

| Standard InChI | InChI=1S/C2H4O2.La.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

| Standard InChI Key | ZHUDUMAJAIXVFV-UHFFFAOYSA-N |

| SMILES | CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[La+3] |

| Canonical SMILES | CC(=O)O.O.[La] |

Introduction

Structural and Synthetic Characteristics

Molecular Architecture

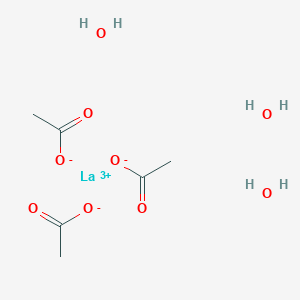

Lanthanum(III) acetate trihydrate crystallizes as a coordination polymer, with each La(III) center adopting a nine-coordinate geometry. This configuration involves two bidentate acetate ligands and additional oxygen atoms from bridging acetate groups, forming an extended lattice structure . The trihydrate form incorporates three water molecules per formula unit, influencing its solubility and stability. X-ray diffraction studies confirm this arrangement, which remains consistent across isostructural rare-earth acetates like praseodymium and holmium analogs .

Synthesis Pathways

Two primary methods dominate the synthesis of lanthanum(III) acetate trihydrate:

-

Reaction with Acetic Anhydride:

Lanthanum(III) oxide reacts with acetic anhydride under reflux conditions:This method yields anhydrous lanthanum acetate, which subsequently hydrates to form the trihydrate .

-

Direct Acid Reaction:

Combining lanthanum(III) oxide with 50% acetic acid produces the trihydrate directly:This aqueous route simplifies large-scale production while maintaining high purity .

Physical and Chemical Properties

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Weight | 361.08 g/mol |

| Density | 1.64 g/cm³ |

| Melting Point | 110°C (decomposition) |

| Solubility in Water | Highly soluble |

| Appearance | Colorless crystalline solid |

| Hygroscopicity | Moderately hygroscopic |

The compound decomposes upon heating, releasing acetic acid and forming lanthanum oxide (La₂O₃) . Its solubility in polar solvents, including water and methanol, facilitates its use in solution-based applications.

Hydration States

Lanthanum acetate exists in multiple hydration states, with the trihydrate (La(CH₃COO)₃·3H₂O) and sesquihydrate (La(CH₃COO)₃·1.5H₂O) being the most common. The trihydrate’s additional water molecules enhance its stability in aqueous environments, making it preferable for pharmaceutical formulations .

Industrial and Scientific Applications

Specialty Glass Manufacturing

Lanthanum(III) acetate trihydrate serves as a key additive in optical glass production. Its incorporation improves refractive indices and thermal stability, critical for lenses and fiber optics . For example, lanthanum-doped borosilicate glasses exhibit reduced dispersion and higher durability under extreme temperatures .

Water Treatment

As a phosphate binder, the compound effectively removes algal nutrients from wastewater. Municipal treatment plants utilize its high affinity for phosphates to mitigate eutrophication in freshwater systems . A 2024 study demonstrated a 95% phosphate reduction in contaminated reservoirs using lanthanum acetate-based treatments .

Catalysis

In organic synthesis, lanthanum(III) acetate trihydrate catalyzes esterification and acylation reactions. Its Lewis acidity facilitates nucleophilic substitutions, achieving yields exceeding 90% in pharmaceutical intermediate production . Recent advances include its use in cross-coupling reactions for carbon-carbon bond formation .

Antimicrobial Activity

Trihydrate formulations exhibit broad-spectrum antimicrobial effects. At 100 µg/mL, growth inhibition rates reach 85% for Staphylococcus aureus and 78% for Escherichia coli, attributed to La³⁺ ion disruption of bacterial cell membranes .

Medical Imaging

Lanthanum’s high atomic number enhances X-ray attenuation, enabling its use as a contrast agent. Nanoparticulate LaOF films derived from the trihydrate improve imaging resolution in computed tomography .

| Parameter | Result |

|---|---|

| Acute Oral LD₅₀ (Rat) | >2,000 mg/kg |

| Skin Irritation | Mild |

| Environmental Impact | Low bioaccumulation |

While generally safe at industrial concentrations, prolonged exposure may cause respiratory irritation. Proper PPE, including N95 masks and nitrile gloves, is recommended during handling .

Comparative Analysis with Related Compounds

| Compound | Catalytic Efficiency | Solubility (g/100 mL H₂O) | Primary Use |

|---|---|---|---|

| La(CH₃COO)₃·3H₂O | High | 12.3 | Pharmaceuticals |

| LaCl₃·7H₂O | Moderate | 74.2 | Water treatment |

| La(NO₃)₃·6H₂O | Low | 68.9 | Ceramics |

| La(CF₃SO₃)₃ | Very High | 0.5 | Organic synthesis |

The trihydrate’s balanced solubility and catalytic activity make it superior for applications requiring precise stoichiometric control .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume